tert-Butyl 3-(5-acetamidoisothiazol-3-yl)pyrrolidine-1-carboxylate
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Description
Tert-Butyl 3-(5-acetamidoisothiazol-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.40 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-(5-acetamidoisothiazol-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 298.37 g/mol
- CAS Number : 753015-96-2
The compound is characterized by a pyrrolidine ring substituted with an acetamidoisothiazole moiety, which is believed to play a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The isothiazole group is known for its ability to modulate enzyme activity, which can lead to alterations in cellular processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers in vitro, which could be beneficial for conditions such as arthritis.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis. This highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study: Antimicrobial Efficacy
In an investigation into antimicrobial properties, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antibacterial activity. This could pave the way for further development as an antimicrobial agent.
Properties
IUPAC Name |
tert-butyl 3-(5-acetamido-1,2-thiazol-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-9(18)15-12-7-11(16-21-12)10-5-6-17(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFKZGKIQPKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NS1)C2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.